3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic core: Starting with a substituted benzene derivative, such as 2-hydroxy-4,6-dimethoxybenzene, which undergoes electrophilic substitution reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Formation of the propanone linkage: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Medicine
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(piperidin-1-yl)-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-butan-1-one: Has an additional carbon in the propanone linkage.
Uniqueness
The presence of the 3-methyl-piperidin-1-yl group and the specific substitution pattern on the aromatic rings make 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO4/c1-16-8-7-11-24(15-16)22(26)14-19(17-9-5-4-6-10-17)23-20(25)12-18(27-2)13-21(23)28-3/h4-6,9-10,12-13,16,19,25H,7-8,11,14-15H2,1-3H3 |
InChI Key |
OPRCOTADQGJAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=C(C=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.